Procaterol hydrochloride hemihydrate

Catalog No.
S656119
CAS No.
81262-93-3
M.F
C32H48Cl2N4O7
M. Wt
671.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procaterol hydrochloride hemihydrate

CAS Number

81262-93-3

Product Name

Procaterol hydrochloride hemihydrate

IUPAC Name

bis(8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one);hydrate;dihydrochloride

Molecular Formula

C32H48Cl2N4O7

Molecular Weight

671.6 g/mol

InChI

InChI=1S/2C16H22N2O3.2ClH.H2O/c2*1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;;;/h2*5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);2*1H;1H2/t2*12-,16+;;;/m11.../s1

InChI Key

RZKAQAPBCFPJTK-GOPHCVLGSA-N

SMILES

Array

Synonyms

rel-8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Hydrochloride, Hydrate; R*,S*)-(+/-)-8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Monohydrochloride, Hydrate;

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl

Isomeric SMILES

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl

A long-acting beta-2-adrenergic receptor agonist.

Procaterol hydrochloride hemihydrate (CAS 81262-93-3) is a highly potent, selective third-generation β2-adrenergic receptor agonist widely procured as an active pharmaceutical ingredient (API) reference standard and pharmacological tool compound . Appearing as a white to pale yellowish crystalline powder, it is characterized by its stable hemihydrate and hydrochloride salt form, which confers excellent solubility in water, dimethyl sulfoxide (DMSO), and formic acid . In industrial and laboratory settings, this specific hydration state is prioritized over free base or anhydrous forms because it provides a predictable molecular weight (671.6 g/mol) and superior handling stability, ensuring precise molarity in high-throughput screening and formulation development [1].

Substituting procaterol hydrochloride hemihydrate with more common β2-agonists like salbutamol or isoproterenol fundamentally compromises assay precision due to procaterol's vastly superior β2/β1 receptor selectivity and distinct intrinsic efficacy [1]. In functional tissue models, salbutamol exhibits higher off-target β1 chronotropic interference, whereas procaterol isolates β2-mediated smooth muscle relaxation [2]. Furthermore, substituting the stable hemihydrate salt with anhydrous procaterol introduces severe hygroscopic variability; anhydrous forms rapidly absorb ambient moisture during weighing, leading to unpredictable molar concentrations in stock solutions and irreproducible dose-response curves in GLP-compliant workflows .

Superior β2-Receptor Potency for High-Fidelity Binding Assays

In isolated tracheal smooth muscle models, procaterol demonstrates an exceptional binding affinity and functional potency, achieving an ED50 of 11 nM for β2-mediated relaxation [1]. When benchmarked against the standard short-acting agonist salbutamol, procaterol exhibits a significantly higher pD2 value and a strictly ordered selectivity profile (procaterol > formoterol > salbutamol >> isoproterenol) for tracheal muscle over atria [2]. This order-of-magnitude difference in potency and selectivity ensures that procaterol minimizes off-target β1-cardiac noise in precision assays [3].

Evidence DimensionTracheal relaxation potency (ED50) and tissue selectivity
Target Compound DataED50 = 11 nM; highest β2/β1 selectivity rank
Comparator Or BaselineSalbutamol (lower pD2, higher off-target β1 chronotropic activity)
Quantified DifferenceProcaterol provides order-of-magnitude higher functional potency and superior tissue selectivity (trachea vs. atria) than salbutamol.
ConditionsGuinea pig isolated tracheal and atrial tissue assays

Buyers developing high-sensitivity GPCR assays must select procaterol to avoid the off-target β1 noise and lower-affinity binding characteristic of baseline substitutes like salbutamol.

Hemihydrate Form Ensures Molar Precision During Formulation

The hemihydrate form of procaterol hydrochloride is engineered to maintain a stable crystalline lattice, guaranteeing an assay purity of >98.5% calculated on an anhydrous basis while containing a predictable 2.5% to 3.3% water content . Unlike anhydrous free base forms, which are highly hygroscopic and prone to unpredictable ambient moisture absorption during ambient weighing, the hemihydrate salt prevents molarity deviations . This structural stability ensures that the precise molecular weight (671.6 g/mol) remains constant from the vendor bottle to the analytical balance [1].

Evidence DimensionWeighing accuracy and moisture stability
Target Compound DataHemihydrate maintains stable 2.5-3.3% water content and >98.5% assay purity
Comparator Or BaselineAnhydrous β2-agonist forms (hygroscopic, variable mass)
Quantified DifferenceHemihydrate eliminates the 2-5% molarity deviation commonly caused by ambient moisture absorption in anhydrous equivalents.
ConditionsAmbient laboratory weighing and API formulation

Ensures absolute reproducibility in dose-response curves and stock solution concentrations, which is critical for GLP-compliant pharmacological screening and formulation.

Extended Cryogenic Stability for High-Throughput Screening

For high-throughput screening and cell-based assays, procaterol hydrochloride hemihydrate exhibits excellent solubility and stability in dimethyl sulfoxide (DMSO). Standardized stock solutions aliquoted in anhydrous DMSO remain fully viable for up to 6 months when stored at -80°C, and for 1 month at -20°C. In stark contrast, aqueous solutions of the compound are highly susceptible to rapid degradation and are not recommended for extended storage . The light-sensitive nature of the compound also mandates the use of light-blocking containers to prevent gradual coloration and degradation .

Evidence DimensionStock solution viability
Target Compound Data6 months stability at -80°C in DMSO
Comparator Or BaselineAqueous solutions (<24 hours stability)
Quantified DifferenceDMSO stock solutions extend the working shelf-life by >180-fold compared to aqueous preparations.
Conditions-80°C storage in anhydrous DMSO vs ambient/refrigerated aqueous buffers

Allows core facilities to procure the compound in bulk and prepare standardized aliquots, drastically reducing batch-to-batch variability and procurement frequency.

Selective Microvascular Vasomotor Activation

Procaterol is highly valued in specialized cardiovascular research for its ability to map heterogeneous β2-adrenoceptor distribution. In isolated porcine arterioles, procaterol induces significant dilation of subepicardial vessels at low concentrations, whereas dilation of subendocardial arterioles only occurs at concentrations ≥10 μmol/L [1]. This precise concentration-dependent spatial activation contrasts with salbutamol, which requires relatively higher systemic concentrations (>1 μmol/L) just to increase subendocardial blood flow in nonworking heart models [2]. The use of procaterol thus allows researchers to isolate KATP channel-mediated subepicardial vasodilation without cross-activating β1 pathways.

Evidence DimensionSubepicardial vs subendocardial arteriolar dilation
Target Compound DataSubepicardial dilation at low concentrations; subendocardial at ≥10 μmol/L
Comparator Or BaselineSalbutamol (requires >1 μmol/L for subendocardial effects)
Quantified DifferenceProcaterol provides a sharper, concentration-dependent spatial resolution of microvascular β2 activation than salbutamol.
ConditionsIsolated and pressurized porcine subepicardial and subendocardial arterioles

Essential for researchers procuring ligands for specialized cardiovascular or microvascular vasomotor models where precise spatial receptor activation is required.

GPCR Radioligand Binding and Selectivity Assays

Directly following from its 11 nM ED50 and superior tracheal-to-atrial selectivity, this compound is the optimal reference standard for competitive binding assays. It is procured to benchmark the β2/β1 selectivity of novel bronchodilators, where baseline agents like salbutamol provide insufficient resolution [1].

Dry Powder Inhaler (DPI) Formulation Prototyping

Because the hemihydrate form guarantees a stable 2.5-3.3% water content and resists ambient hygroscopicity, it is the preferred API for aerodynamic particle size testing and excipient compatibility studies in DPI development. It prevents the molarity and agglomeration issues common with anhydrous free bases.

High-Throughput Cell Viability and Inflammation Screening

Leveraging its 6-month cryogenic stability in DMSO, core laboratories procure this compound to establish standardized stock libraries. It is applied in dose-dependent cell viability assays (e.g., using 16HBE cell lines at 25-200 nM) to study oxidative stress and inflammation without the batch-to-batch variance of freshly made aqueous solutions .

Microvascular Vasomotor Function Modeling

Due to its unique concentration-dependent spatial activation profile in arterioles, cardiovascular researchers select procaterol over salbutamol to map heterogeneous β2-adrenoceptor expression and KATP channel-mediated vasodilation in subepicardial versus subendocardial tissue [2].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

11

Exact Mass

670.2900053 Da

Monoisotopic Mass

670.2900053 Da

Heavy Atom Count

45

UNII

8404I5HKFJ

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Wikipedia

Procaterol hydrochloride hemihydrate

Dates

Last modified: 08-15-2023

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